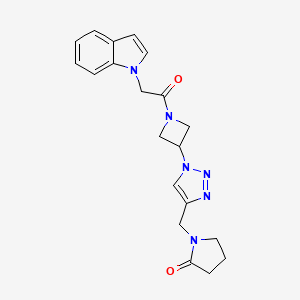

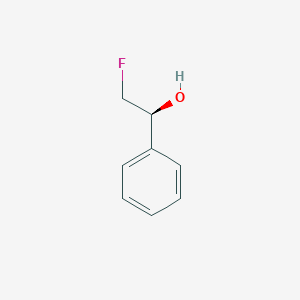

1-((1-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-((1-(1-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one" is a complex molecule that appears to be related to several classes of heterocyclic compounds, including indoles, azetidines, triazoles, and pyrrolidines. These structural motifs are often found in biologically active molecules and are of significant interest in medicinal chemistry due to their potential therapeutic properties.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step reactions that can include the formation of azetidinone-tethered azomethine ylides, which can undergo 1,3-dipolar cycloadditions to form pyrrolizidine systems . Additionally, the use of click chemistry, specifically the azide-alkyne cycloaddition, is a common strategy to introduce 1,2,3-triazole units into molecules . The synthesis of related compounds has also been achieved through palladium-catalyzed intramolecular amination of C-H bonds , and cobalt(III)-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using a variety of spectroscopic techniques, including NMR, IR, and X-ray crystallography . Density functional theory (DFT) studies can be used to optimize the geometry of the compounds and estimate global reactivity parameters from frontier molecular orbitals .

Chemical Reactions Analysis

The compound is likely to participate in a range of chemical reactions due to the presence of reactive functional groups. For instance, the azetidine ring can be involved in ring-opening reactions , while the triazole moiety can engage in nucleophilic substitution reactions . The indole part of the molecule is a versatile pharmacophore and can undergo various electrophilic and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their acid dissociation constants, can be determined using techniques like potentiometric titration . The drug-likeness of these molecules can be assessed using computational models to predict their potential as therapeutic agents . Additionally, the biological activities, such as anti-proliferative effects, can be evaluated in vitro .

科学的研究の応用

Heterocyclic Chemistry and Drug Discovery

Heterocyclic compounds, including azetidines, pyrrolidines, and indoles, are foundational in the development of new pharmaceuticals. These structures are often employed in the design of molecules with specific biological activities, such as antimicrobial, antifungal, and anticancer properties. The molecule likely leverages the biological activity of its heterocyclic components to target specific biological pathways or enzymes.

Azetidines and Pyrrolidines : These four-membered and five-membered nitrogen-containing rings, respectively, are known for their applications in synthetic and medicinal chemistry. They serve as key intermediates in the synthesis of a variety of biologically active compounds. For instance, azetidines have been utilized in the synthesis of β-lactams, which are crucial for their antibacterial properties. Similarly, pyrrolidines are integral in the creation of compounds with potential as CNS agents, illustrating their versatility in drug design (Singh, D’hooghe, & Kimpe, 2008).

Indoles : Indole moiety, a prevalent scaffold in natural products and pharmaceuticals, is known for its diverse pharmacological activities. Compounds containing the indole nucleus are explored for their potential in treating various diseases, including cancer, microbial infections, and neurodegenerative disorders. The incorporation of indole into the molecule could be aimed at leveraging these biological activities for therapeutic applications.

Advanced Synthetic Techniques

The molecule's complex structure suggests the use of advanced synthetic techniques, including palladium-catalyzed intramolecular amination, click chemistry, and azomethine ylide cycloaddition. These methods are pivotal in constructing the molecule's intricate framework, offering precise control over the formation of its multiple heterocyclic rings.

Palladium-Catalyzed Intramolecular Amination : This technique is instrumental in forming C-N bonds, enabling the efficient synthesis of azetidines and pyrrolidines from simple precursors. It highlights the molecule's synthetic complexity and the potential for creating diverse derivatives with varied biological activities (He et al., 2012).

Click Chemistry : The triazole moiety in the compound suggests the use of click chemistry, a powerful tool for assembling complex molecules with high selectivity and yield. This approach is often used to generate molecules with potential as therapeutic agents, leveraging the triazole ring's stability and biological compatibility (Aouad, 2017).

将来の方向性

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products . The development of new drugs that overcome the AMR problems is necessary .

特性

IUPAC Name |

1-[[1-[1-(2-indol-1-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c27-19-6-3-8-24(19)10-16-11-26(22-21-16)17-12-25(13-17)20(28)14-23-9-7-15-4-1-2-5-18(15)23/h1-2,4-5,7,9,11,17H,3,6,8,10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFRRNTZAIJSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CN4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)

![N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2500252.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)

![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)